4-Amino-2,6-dichloro-3-fluorophenol

Übersicht

Beschreibung

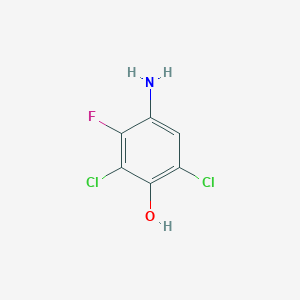

4-Amino-2,6-dichloro-3-fluorophenol is an aromatic compound with the molecular formula C6H4Cl2FNO and a molecular weight of 196.01 g/mol . This compound is characterized by the presence of amino, chloro, and fluoro substituents on a phenol ring, which imparts unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,6-dichloro-3-fluorophenol typically involves multi-step organic reactions. One common method is the halogenation of 4-Aminophenol, followed by selective fluorination. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired substitution pattern.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes using chlorinating and fluorinating agents. The reaction is typically carried out in a controlled environment to manage the exothermic nature of halogenation reactions and to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-2,6-dichloro-3-fluorophenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of dichloro-fluoroquinones.

Reduction: Formation of 4-Amino-2,6-dichloro-3-fluoroaniline.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Amino-2,6-dichloro-3-fluorophenol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Amino-2,6-dichloro-3-fluorophenol involves its interaction with specific molecular targets. The presence of electron-withdrawing groups (chloro and fluoro) and the electron-donating amino group can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

- 4-Amino-2,6-dichlorophenol

- 4-Amino-3-fluorophenol

- 2-Amino-4-fluorophenol

Comparison: 4-Amino-2,6-dichloro-3-fluorophenol is unique due to the combination of chloro and fluoro substituents, which impart distinct electronic and steric properties. Compared to 4-Amino-2,6-dichlorophenol, the presence of the fluoro group enhances its reactivity and potential biological activity. Similarly, compared to 4-Amino-3-fluorophenol, the additional chloro substituents provide increased stability and specificity in chemical reactions.

Biologische Aktivität

4-Amino-2,6-dichloro-3-fluorophenol (commonly referred to as ADCFP) is a compound of increasing interest in the fields of pharmacology and toxicology due to its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

ADCFP is characterized by the presence of amino, dichloro, and fluorine substituents on a phenolic ring. Its chemical structure can be represented as follows:

This configuration influences its reactivity and biological interactions.

ADCFP exhibits multiple mechanisms through which it exerts its biological effects:

- Antioxidant Activity : ADCFP has shown significant antioxidant properties by reducing reactive oxygen species (ROS) production and enhancing cellular antioxidant defenses. It increases the levels of glutathione and the activity of various antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT) .

- Methemoglobin Formation : In vitro studies indicate that ADCFP can induce methemoglobin formation in erythrocytes, with concentrations as low as 0.2 mM leading to significant increases in methemoglobin levels . This property may have implications for its safety profile and therapeutic use.

- Anti-inflammatory Effects : ADCFP has been shown to inhibit the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This inhibition occurs through the suppression of nuclear factor kappa B (NF-κB) signaling, indicating its potential use in inflammatory conditions .

Biochemical Pathways

ADCFP interacts with several key biochemical pathways:

- Cell Cycle Regulation : The compound has been observed to down-regulate proteins involved in cell cycle progression, specifically targeting cyclin-dependent kinases (CDKs) in cancer cells. This action contributes to its anti-tumor effects .

- Signal Transduction : ADCFP modulates signaling pathways such as the Akt-CREB pathway, which is crucial for cell survival and proliferation. By inhibiting this pathway, ADCFP can reduce cancer cell migration and invasion .

Case Studies

Several studies have highlighted the biological activity of ADCFP:

- In Vitro Cancer Studies : A study demonstrated that ADCFP significantly inhibited the proliferation of lung adenocarcinoma (LUAD) cells in a dose-dependent manner. The compound's ability to induce apoptosis was also noted, suggesting its potential as an anti-cancer agent .

- Methemoglobinemia Induction : Research indicated that ADCFP is less potent than other compounds like 3,5-dichlorophenylhydroxylamine in inducing methemoglobinemia but still poses a risk at higher concentrations .

- Toxicological Assessments : Toxicological evaluations have shown that while ADCFP has beneficial antioxidant properties, it also presents risks associated with methemoglobin formation, necessitating careful consideration in therapeutic applications .

Data Table: Summary of Biological Activities

Safety Profile and Future Directions

While ADCFP shows promise as a therapeutic agent due to its biological activities, safety assessments are critical. The potential for inducing methemoglobinemia raises concerns regarding its use in clinical settings. Future research should focus on:

- Long-term Toxicity Studies : Understanding the chronic effects of ADCFP exposure.

- Mechanistic Studies : Further elucidating the molecular pathways affected by ADCFP.

- Formulation Development : Exploring safer delivery methods or combinations with other agents to mitigate risks.

Eigenschaften

IUPAC Name |

4-amino-2,6-dichloro-3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FNO/c7-2-1-3(10)5(9)4(8)6(2)11/h1,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVYUNQLKRCASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)O)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60558759 | |

| Record name | 4-Amino-2,6-dichloro-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118159-53-8 | |

| Record name | 4-Amino-2,6-dichloro-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.